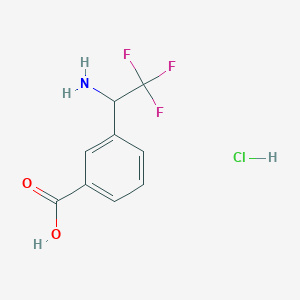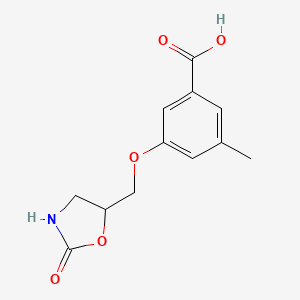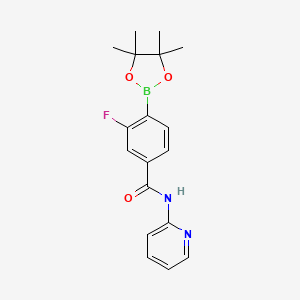
Imidodicarbonimidicdiamide, N,N'-bis(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated imidodicarbonimidicdiamide derivatives, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenformin hydrochloride: Another biguanide derivative with similar structural features.
Buformin hydrochloride: A related compound with similar chemical properties.
Metformin hydrochloride: A widely used antidiabetic drug with a similar core structure.
Uniqueness: Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- is unique due to its specific substitution pattern with two 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other biguanide derivatives .
Properties
Molecular Formula |
C14H13Cl2N5 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
1-carbamimidoyl-1,2-bis(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C14H13Cl2N5/c15-9-1-5-11(6-2-9)20-14(19)21(13(17)18)12-7-3-10(16)4-8-12/h1-8H,(H3,17,18)(H2,19,20) |
InChI Key |
BNYOIEBKJWMIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)Cl)C(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12276472.png)
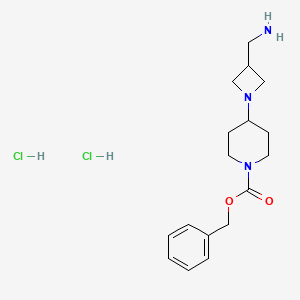
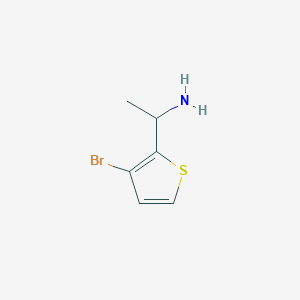
![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)
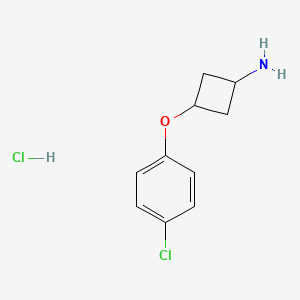
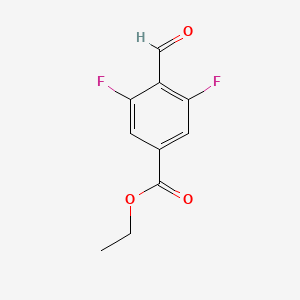
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
![Ethyl 2-[3-amino-6-(4-chlorophenyl)thieno[2,3-B]pyridine-2-amido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276497.png)
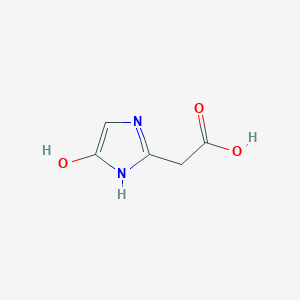
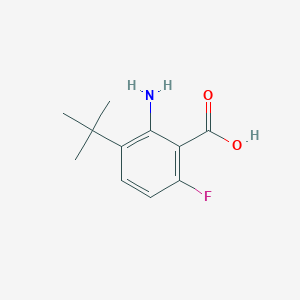
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
